3-Bromo-4-(hydroxymethyl)benzaldehyde
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Overview
Description
3-Bromo-4-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a hydroxymethyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(hydroxymethyl)benzaldehyde typically involves the bromination of 4-(hydroxymethyl)benzaldehyde. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the meta position relative to the hydroxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling and Sonogashira coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) for coupling reactions.
Major Products:
Oxidation: 3-Bromo-4-(carboxymethyl)benzaldehyde.
Reduction: 3-Bromo-4-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(hydroxymethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(hydroxymethyl)benzaldehyde involves its reactivity due to the presence of both the aldehyde and bromine functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
4-Bromo-3-(hydroxymethyl)benzaldehyde: Isomer with different positions of the substituents.
3-Bromo-4-methylbenzaldehyde: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness: 3-Bromo-4-(hydroxymethyl)benzaldehyde is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C8H7BrO2 |
---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
3-bromo-4-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H7BrO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-4,11H,5H2 |
InChI Key |
FMIBTJFJKLXIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)CO |
Origin of Product |
United States |
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